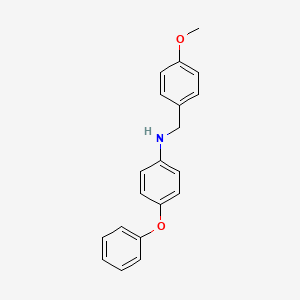

N-(4-Methoxybenzyl)-4-phenoxyaniline

Description

N-(4-Methoxybenzyl)-4-phenoxyaniline (CAS: 14429-14-2, synonyms: 4-methoxy-N-[(4-methoxyphenyl)methyl]aniline) is an aromatic amine derivative featuring a methoxybenzyl group attached to a 4-phenoxyaniline backbone. Its molecular formula is C20H19NO2 (molecular weight: 305.37 g/mol) . The compound is characterized by two methoxy groups (–OCH3) and a phenoxy (–OPh) substituent, which confer distinct electronic and steric properties. The compound’s structural features make it relevant in materials science and pharmaceutical research, particularly in studies of charge-transfer complexes or as a precursor for bioactive molecules.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-22-18-11-7-16(8-12-18)15-21-17-9-13-20(14-10-17)23-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEUGYFDLYNMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-phenoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4-phenoxyaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-phenoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

N-(4-Methoxybenzyl)-4-phenoxyaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares N-(4-Methoxybenzyl)-4-phenoxyaniline with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Structural Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and phenoxy groups enhance electron density, favoring electrophilic substitution reactions. In contrast, nitro-substituted analogs (e.g., ) exhibit reduced electron density, altering reactivity and stability.

- Steric Effects: Bulky substituents like the phenoxy group in the target compound may hinder crystallization compared to smaller groups (e.g., –NO2 in ).

Physicochemical and Spectroscopic Properties

Structural Insights :

- C=N Bond Length : In Schiff base analogs (e.g., ), the C=N bond distance (1.255 Å ) is shorter than typical C–N single bonds (~1.47 Å), indicating conjugation and planarity.

- Crystallography : The nitro-substituted compound in exhibits refined X-ray parameters (R factor = 0.052, wR = 0.135), suggesting high crystallinity compared to the target compound (data unavailable).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxybenzyl)-4-phenoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via N-alkylation of 4-phenoxyaniline with 4-methoxybenzyl halides. Key parameters include:

- Catalyst : Iridium/graphene nanostructured catalysts enhance selectivity and yield under mild conditions .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is optimal for isolating the product.

- Yield Optimization : Yields improve with slow addition of the benzyl halide and inert atmosphere (N₂/Ar).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR should show distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.5–7.3 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.1259 (M+H⁺) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the absence of stereochemical anomalies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the methoxy group occurs at pH < 2 (6M HCl, reflux), yielding 4-phenoxyaniline and 4-methoxybenzyl alcohol .

- Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH (>1M) degrades the phenoxy linkage.

- Thermal Stability : Decomposes above 200°C; store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Torsional Effects : The dihedral angle between the phenoxy and methoxybenzyl groups (~45–60°) affects steric hindrance. Smaller angles favor Suzuki-Miyaura coupling .

- Electron Density : The methoxy group donates electrons to the aromatic ring, enhancing nucleophilic substitution at the para-position.

- Experimental Design : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and validate with X-ray photoelectron spectroscopy (XPS) .

Q. What mechanisms underlie the neuroprotective activity of derivatives of this compound, and how can they be assayed?

- Methodological Answer :

- Bid Protein Interaction : N-acyl derivatives inhibit pro-apoptotic Bid protein, attenuating mitochondrial fragmentation. Assay via:

- Glutamate-Induced Toxicity : Measure neuronal viability in primary cortical cultures using MTT assays .

- Impedance-Based Real-Time Analysis : Monitor cell death kinetics with xCELLigence systems .

- Structure-Activity Relationship (SAR) : Introduce piperidine carboxylic acid substituents to enhance blood-brain barrier permeability .

Q. How can analytical methods resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Contradiction : Discrepancies in ¹³C NMR chemical shifts (e.g., methoxy carbon at δ 55–57 ppm vs. δ 54.2 ppm).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.